

benchmarking the performance of 2-((Tosyloxy)amino)ethanamine against established reagents

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Compound of Interest

Compound Name: 2-((Tosyloxy)amino)ethanamine

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Benchmarking Electrophilic Aminating Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established reagents used for electrophilic amination and aziridination reactions. While the initial aim was to benchmark the performance of **2-((Tosyloxy)amino)ethanamine**, a thorough literature search did not yield sufficient data on its application and performance in these contexts. Therefore, this document focuses on well-characterized and commonly employed reagents, presenting available quantitative data, experimental protocols, and relevant reaction pathways to assist researchers in selecting the most suitable agent for their synthetic needs.

Established Reagents for Electrophilic Amination and Aziridination

A variety of reagents have been developed for the electrophilic transfer of a nitrogen atom to nucleophiles, enabling the formation of C-N bonds. These reactions are crucial in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals and other bioactive molecules. The primary applications discussed in this guide are electrophilic amination, typically involving the reaction with carbanions, and the aziridination of olefins.

Key classes of established reagents include:

- **Hydroxylamine Derivatives:** This broad class includes reagents like Hydroxylamine-O-sulfonic acid (HOSA), O-(p-nitrobenzoyl)hydroxylamine, and O-mesitylenesulfonylhydroxylamine (MSH). They are known for their ability to aminate a variety of nucleophiles.
- **Oxaziridines:** These three-membered heterocyclic compounds can transfer a nitrogen atom to alkenes to form aziridines.
- **Diaziridines:** Similar to oxaziridines, these reagents are used for the direct aziridination of alkenes.
- **O-(Sulfonyl)hydroxylamines:** A versatile class of aminating agents used in metal-catalyzed aziridination reactions.

Performance Comparison of Selected Reagents

The selection of an appropriate aminating or aziridinating agent depends on several factors, including the substrate scope, desired yield, reaction conditions, and safety considerations. The following tables summarize available quantitative data for some of the established reagents.

Table 1: Comparison of Electrophilic Amination Reagents for the N-amination of 2-Oxazolidinones

Reagent	Base	Solvent	Yield (%)	Reference
O-(p-nitrobenzoyl)hydroxylamine	NaH	Dioxane	45-95	[1] [2] [3]
Hydroxylamine-O-sulfonic acid	Various	Various	Moderate	[4] [5]
O-Mesitylenesulfonylhydroxylamine (MSH)	Various	Various	Good	[4]

Table 2: Performance of Selected Reagents in the Aziridination of Olefins

Reagent	Catalyst	Substrate Scope	Yield (%)	Key Features	Reference(s)
O-(Sulfonyl)hydroxylamines	Rh(II) complexes	Unactivated olefins	Good to excellent	High stereospecificity	[6][7]
Hydroxylamine-O-sulfonic acid (HOSA)	Rh(II) complexes	Unactivated olefins	Good to excellent	Inexpensive, readily available	[7]
N-Tosyliminophenyliodinane	I2 / TBAI	Styrene derivatives	Good	Metal-free	
Oxaziridines	None	Alkenes	~50	Direct NH transfer	[8]
Diaziridines	None	α,β -unsaturated amides/ketones	Variable	Direct NH transfer	[8]

Experimental Protocols

Detailed experimental procedures are critical for the successful application of these reagents. Below are representative protocols for electrophilic amination and aziridination.

Protocol 1: General Procedure for N-amination of 2-Oxazolidinones using O-(p-nitrobenzoyl)hydroxylamine

- To a solution of the 2-oxazolidinone in dioxane, add sodium hydride (NaH) at room temperature.
- Stir the suspension for a specified time to allow for the formation of the corresponding anion.

- Add a solution of O-(p-nitrobenzoyl)hydroxylamine in dioxane dropwise to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

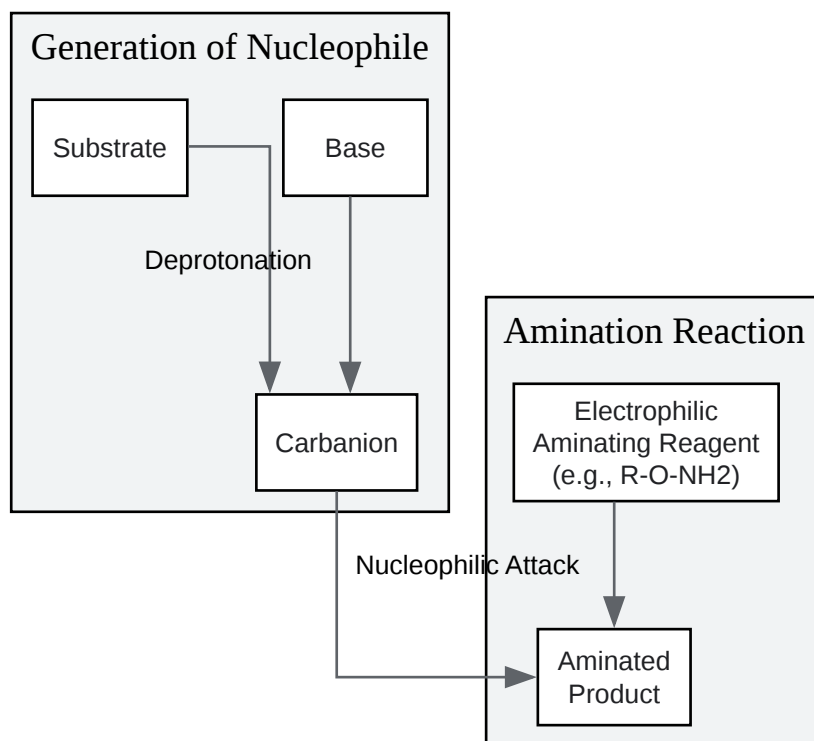
Protocol 2: General Procedure for Rh(II)-Catalyzed Aziridination of Olefins with Hydroxylamine-O-Sulfonic Acid (HOSA)

- To a solution of the olefin in a suitable solvent (e.g., trifluoroethanol), add the Rh(II) catalyst (e.g., Rh2(esp)2).
- Add a base (e.g., pyridine) to the mixture.
- Add Hydroxylamine-O-sulfonic acid (HOSA) portionwise to the reaction mixture at room temperature.
- Stir the reaction at ambient temperature until the starting material is consumed, as indicated by TLC.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired aziridine.^[7]

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding the processes involved.

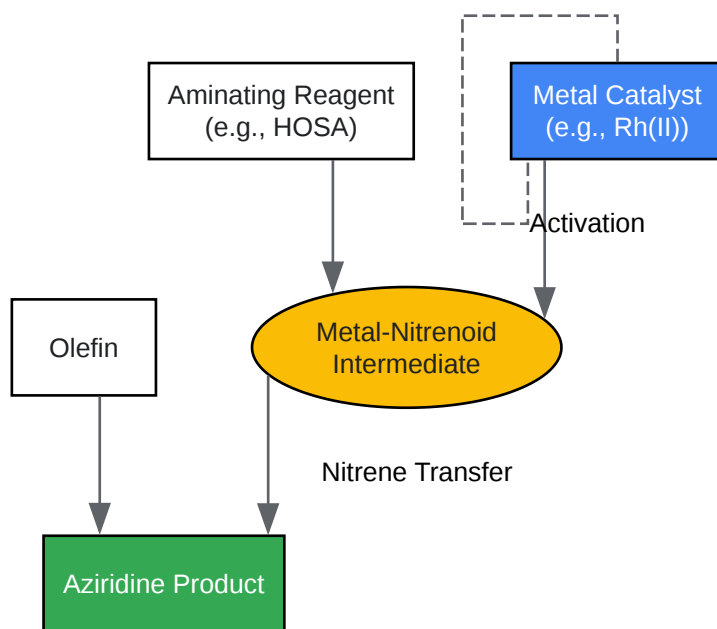
Electrophilic Amination of a Carbanion



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Caption: General workflow for the electrophilic amination of a substrate.

Catalytic Aziridination of an Olefin



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